2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile
Overview
Description
2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile is a chemical compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 g/mol It is known for its unique structure, which includes a nicotinonitrile core substituted with a methyl group and a phenoxy group bearing a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile typically involves the following steps :
Starting Materials: The synthesis begins with 4-methylsulfonylphenol and 6-chloro-2-methylnicotinonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-methylsulfonylphenol is reacted with 6-chloro-2-methylnicotinonitrile in the presence of the base and solvent. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typically used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also contain a methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
6-Chloro-2-methylnicotinonitrile: A precursor in the synthesis of 2-Methyl-6-[4-(methylsulfonyl)phenoxy]-3-pyridinecarbonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinonitrile core with a methylsulfonylphenoxy group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-(4-methylsulfonylphenoxy)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-11(9-15)3-8-14(16-10)19-12-4-6-13(7-5-12)20(2,17)18/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBZGERQYXQQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=C(C=C2)S(=O)(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697098 | |
Record name | 6-[4-(Methanesulfonyl)phenoxy]-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150100-45-0 | |
Record name | 6-[4-(Methanesulfonyl)phenoxy]-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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